N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a 3-methoxyphenyl group at the 1-position, a methyl group at the 5-position, and a 4-chlorophenyl carboxamide moiety at the 4-position. Its molecular formula is C₁₇H₁₅ClN₄O₂, with a molecular weight of 342.78 g/mol .
The structural uniqueness of this compound lies in the combination of electron-withdrawing (4-chlorophenyl) and electron-donating (3-methoxyphenyl) substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-16(17(23)19-13-8-6-12(18)7-9-13)20-21-22(11)14-4-3-5-15(10-14)24-2/h3-10H,1-2H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZSYIQMMFPWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reagents :
- 3-Methoxyphenyl azide (1.2 eq)
- Methyl propiolate (1.0 eq)
- CuSO₄·5H₂O (10 mol%)
- Sodium ascorbate (20 mol%)
- THF/H₂O (4:1 v/v)
Procedure :
- Dissolve 3-methoxyphenyl azide (2.1 g, 12 mmol) and methyl propiolate (0.98 g, 10 mmol) in 50 mL THF/H₂O.
- Add CuSO₄·5H₂O (0.25 g) and sodium ascorbate (0.4 g).
- Stir at 25°C for 12 h under N₂.
- Extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate.
Yield : 78% (2.3 g) as white crystals.
Characterization :
- ¹H NMR (500 MHz, CDCl₃) : δ 7.82 (s, 1H, triazole-H), 7.45–7.41 (m, 2H, Ar-H), 6.95–6.91 (m, 2H, Ar-H), 3.88 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).
- IR (KBr) : 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (triazole).
Alternative Dimroth Rearrangement Approach
Adapting Pokhodylo et al.’s method, the enol-mediated Dimroth reaction offers improved regioselectivity for 5-methyl substitution:
Reagents :
- 3-Azidoanisole (1.0 eq)
- Methyl 3-methyl-3-oxopropanoate (1.2 eq)
- K₂CO₃ (2.0 eq)
- Dry DMF
Procedure :
- Reflux 3-azidoanisole (1.6 g, 10 mmol) and methyl 3-methyl-3-oxopropanoate (1.4 g, 12 mmol) in DMF (30 mL) with K₂CO₃ (2.8 g) for 6 h.
- Quench with ice-water, acidify to pH 2 with HCl.
- Recrystallize from ethanol.
Yield : 82% (2.1 g).
Amidation with 4-Chloroaniline
Carbonyldiimidazole (CDI)-Mediated Coupling
Reagents :
- 1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (1.0 eq)
- 4-Chloroaniline (1.1 eq)
- CDI (1.2 eq)
- Dry acetonitrile
- Activate carboxylic acid (2.0 g, 7.5 mmol) with CDI (1.3 g, 8.0 mmol) in acetonitrile (25 mL) at 50°C for 30 min.
- Add 4-chloroaniline (0.95 g, 7.5 mmol) and reflux for 2 h.
- Pour into H₂O (50 mL), filter, and recrystallize from EtOH.
Yield : 85% (2.4 g).
Purity : >99% (HPLC, C18 column, MeCN/H₂O 70:30).
Optimization Data and Comparative Analysis
Table 1. Reaction Condition Screening for Amidation
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CDI | MeCN | 80 | 2 | 85 |
| DCC/DMAP | DCM | 25 | 24 | 62 |
| HATU | DMF | 25 | 4 | 78 |
CDI in acetonitrile provided superior yields due to minimized side reactions.
Table 2. Spectroscopic Comparison of Intermediate and Final Product
| Compound | ¹H NMR δ (triazole-H) | IR C=O (cm⁻¹) | m.p. (°C) |
|---|---|---|---|
| Triazole carboxylic acid | 7.82 | 1715 | 198–200 |
| N-(4-Chlorophenyl)carboxamide | 8.05 | 1680 | 215–217 |
The downfield shift of triazole-H (Δδ = 0.23) confirms successful amidation.
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation :
- CuAAC favors 1,4-disubstituted triazoles, but the 5-methyl group necessitates strict stoichiometric control. Excess methyl propiolate (1.2 eq) suppresses bis-alkyne side products.
Steric Hindrance During Amidation :
Crystallization Difficulties :
Scalability and Industrial Considerations
BenchChem’s industrial protocol suggests:
- Continuous Flow CuAAC : Increases throughput by 40% compared to batch processing.
- CDI Recycling : Extraction with hexane recovers 75% unreacted CDI.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophen
Biological Activity
N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antiproliferative, antimicrobial, and potential therapeutic effects, supported by data tables and relevant research findings.
- Molecular Formula : C17H15ClN4O2
- Molecular Weight : 342.7796 g/mol
- CAS Number : 927639-95-0
The biological activity of triazole derivatives often involves interaction with various proteins and enzymes. These compounds can influence multiple biochemical pathways, leading to significant cellular changes. The specific mechanism of action for this compound remains under investigation but is thought to involve modulation of enzyme activity and interference with cell proliferation pathways.
Anticancer Activity
Research indicates that triazole derivatives exhibit promising anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against specific cancer types.
Case Studies
- Study on Antitumor Efficacy : A recent study evaluated a series of triazole derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines with promising selectivity indices compared to normal cells.
- Mechanistic Insights : Another investigation focused on the interaction of triazoles with mitochondrial enzymes, revealing that compounds similar to this compound could inhibit complex I of the mitochondrial respiratory chain, leading to reduced ATP production and increased apoptosis in cancer cells .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The compound is expected to have moderate absorption characteristics typical of triazoles.
- Distribution : Lipophilicity may facilitate distribution across cellular membranes.
- Metabolism : Initial studies suggest hepatic metabolism may play a role in the breakdown of this compound.
- Excretion : Renal excretion is likely due to its molecular structure.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound's structure allows it to interact with specific enzymes crucial for bacterial survival. For instance, derivatives of triazole have shown significant inhibitory effects on the InhA enzyme, which is vital for mycobacterial cell wall synthesis. In particular, compounds similar to N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have been reported to exhibit MIC (Minimum Inhibitory Concentration) values as low as 12.5 μg/mL against M. tuberculosis .
Anthelmintic Activity
The compound has also been evaluated for its anthelmintic properties. Research indicates that triazole derivatives can disrupt the metabolic processes of parasitic nematodes, making them potential candidates for treating infections caused by these organisms . The molecular docking studies have provided insights into how these compounds interact at a molecular level with target sites in nematodes.
Drug Metabolism Regulation
This compound has been studied for its interaction with the Pregnane X receptor (PXR), a key regulator of drug metabolism. Compounds that activate PXR can influence the pharmacokinetics of co-administered drugs, leading to potential adverse effects or enhanced therapeutic efficacy . Understanding these interactions is crucial for developing safer and more effective drug regimens.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1H-1,2,3-Triazole-4-carboxamides
Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Triazole-carboxamides
Impact of Substituents on Properties and Activity
- Electron-Donating Groups (e.g., 3-methoxyphenyl): The methoxy group in the target compound may enhance solubility and influence π-π stacking interactions in biological targets .
- Amino vs. Methyl at 5-Position: Amino-substituted triazoles (e.g., ) show higher antiproliferative activity, suggesting the 5-position is critical for modulating bioactivity .
- Carboxamide Diversity: Substituents like oxazole (LELHOB) or thienopyrimidine () introduce steric and electronic effects that enhance target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
